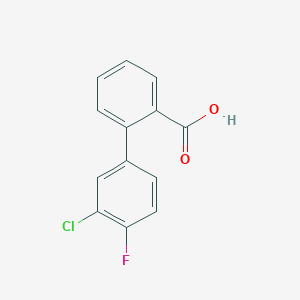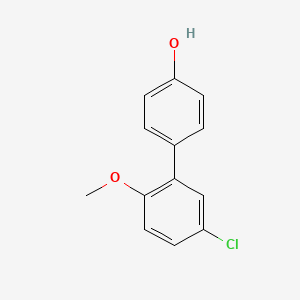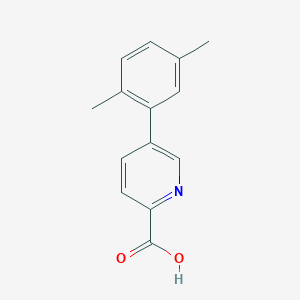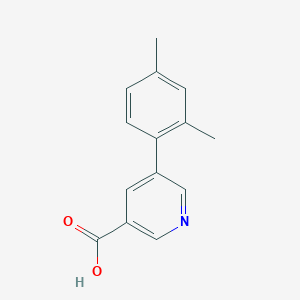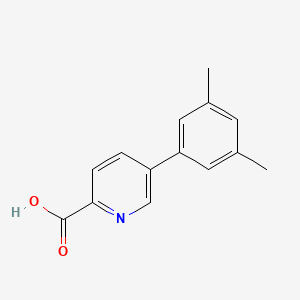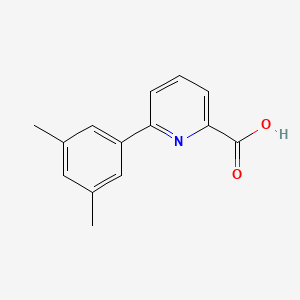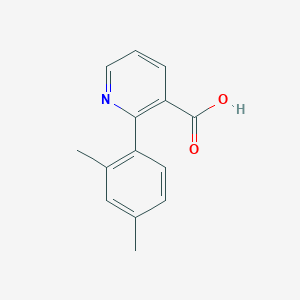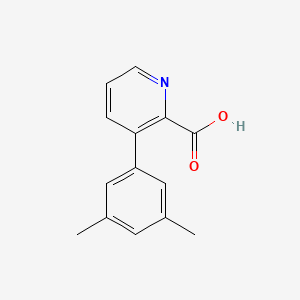
3-(3,5-Dimethylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethylphenyl)picolinic acid, 95% (3,5-DMPPA) is an organic compound derived from the pyridine family of heterocyclic compounds. It is commonly used in scientific research as a tool to study the biological effects of pyridine derivatives. 3,5-DMPPA is a white crystalline solid with a melting point of 135°C. It is soluble in water and several organic solvents, such as acetonitrile, dimethylsulfoxide, and dimethylformamide.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(3,5-Dimethylphenyl)picolinic acid involves the reaction of 3,5-dimethylphenylboronic acid with picolinic acid in the presence of a palladium catalyst.
Starting Materials
3,5-dimethylphenylboronic acid, picolinic acid, palladium catalyst
Reaction
The reaction is carried out in a solvent such as ethanol or methanol., The palladium catalyst is added to the solvent and heated to a specific temperature., 3,5-dimethylphenylboronic acid is added to the solvent and allowed to react with the palladium catalyst for a specific amount of time., Picolinic acid is then added to the reaction mixture and allowed to react with the 3,5-dimethylphenylboronic acid in the presence of the palladium catalyst., The reaction mixture is then cooled and the product, 3-(3,5-Dimethylphenyl)picolinic acid, is isolated and purified.
作用机制
The mechanism of action of 3-(3,5-Dimethylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to interact with various cell membrane receptors, such as G-protein coupled receptors, tyrosine kinase receptors, and ion channels. It is also thought to interact with various intracellular signaling pathways, such as phosphoinositide 3-kinase and protein kinase C pathways.
生化和生理效应
The biochemical and physiological effects of 3-(3,5-Dimethylphenyl)picolinic acid, 95% are not yet fully understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It is also believed to have neuroprotective, cardioprotective, and immunomodulatory effects.
实验室实验的优点和局限性
The advantages of using 3-(3,5-Dimethylphenyl)picolinic acid, 95% in lab experiments include its relatively low cost, high purity, and wide availability. It is also easy to synthesize and store. The main limitation of using 3-(3,5-Dimethylphenyl)picolinic acid, 95% in lab experiments is its lack of specificity, as it can interact with multiple cell membrane receptors and intracellular signaling pathways.
未来方向
Future research on 3-(3,5-Dimethylphenyl)picolinic acid, 95% should focus on elucidating its mechanism of action and elucidating its biochemical and physiological effects. Additionally, further research should be conducted to identify potential therapeutic uses for 3-(3,5-Dimethylphenyl)picolinic acid, 95% and to develop new drugs targeting cancer cells. Finally, further research should be conducted to explore the potential use of 3-(3,5-Dimethylphenyl)picolinic acid, 95% as a tool to study the biological effects of pyridine derivatives.
科学研究应用
3-(3,5-Dimethylphenyl)picolinic acid, 95% is used in scientific research as a tool to study the biological effects of pyridine derivatives. It has been used in studies of the effects of pyridine derivatives on the central nervous system, cardiovascular system, and immune system. It has also been used to study the effects of pyridine derivatives on cancer cells and to develop new drugs targeting cancer cells.
属性
IUPAC Name |
3-(3,5-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-6-10(2)8-11(7-9)12-4-3-5-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAFZTISNAJGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




